Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H12BrFO3. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an ethyl ester and a hydroxyl group on a propanoate chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(3-bromo-5-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanol.
Substitution: 3-(3-substituted-5-fluorophenyl)-3-hydroxypropanoate derivatives.
Scientific Research Applications
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl and ester groups can undergo metabolic transformations, affecting the compound’s bioavailability and activity.
Comparison with Similar Compounds
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
3-Bromo-5-fluorophenol: Lacks the ester and hydroxyl groups, making it less versatile in chemical reactions.
4-(3-Bromo-5-fluorophenyl)morpholine: Contains a morpholine ring, leading to different chemical properties and applications.
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxybutanoate: Similar structure but with an additional carbon in the propanoate chain, affecting its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against viral infections. This article provides a detailed overview of its biological activity, synthesis methods, and structure-activity relationships, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by the presence of an ethyl ester, a hydroxy group, and a phenyl ring substituted with bromine and fluorine atoms. Its molecular formula is C12H12BrFNO3, with a molecular weight of approximately 291.11 g/mol. The halogen substituents are crucial as they enhance the compound's lipophilicity and alter its receptor binding affinity, which can improve therapeutic efficacy against various pathogens.
Antiviral Properties
Research indicates that this compound exhibits notable antiviral activity. Compounds with similar structures have shown effectiveness against several viral pathogens, including respiratory syncytial virus (RSV). The mechanism of action is believed to involve interactions with viral proteins, potentially inhibiting viral replication.
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Antiviral Activity | Unique Features |
---|---|---|
Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate | Moderate | Different substitution pattern on the phenyl ring |
Ethyl 4-bromophenylacetate | Anti-inflammatory | Variation in ester group |
Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate | Antimicrobial | Contains a methyl group instead of ethyl |
The unique combination of bromine and fluorine in this compound contributes to its distinct chemical reactivity and stability under various conditions, enhancing its potential biological activity.
The mechanism by which this compound exerts its effects involves halogen bonding facilitated by the bromine and fluorine atoms on the phenyl ring. These interactions influence the compound’s binding affinity to enzymes or receptors involved in viral replication. The hydroxyl and ester groups can also undergo hydrolysis or other transformations that modulate biological activity .
Synthesis Methods
The synthesis of this compound typically involves several organic synthesis techniques. One common method is through a catalytic enantioselective Reformatsky reaction using ethyl iodoacetate . The following steps outline a general synthetic pathway:
- Reagents Preparation : Prepare necessary reagents including ethyl iodoacetate and appropriate aldehydes or ketones.
- Reaction Setup : Conduct the reaction under controlled conditions using a zinc-based catalyst.
- Product Isolation : After completion, isolate the product through standard purification techniques such as chromatography.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antiviral Efficacy : A recent investigation demonstrated that derivatives of this compound exhibited significant antiviral activity against RSV in vitro, suggesting potential for further development into therapeutic agents.
- Structure-Activity Relationship (SAR) Analysis : Research has shown that modifications to the halogen substituents can lead to varying degrees of biological activity, emphasizing the importance of molecular structure in drug design .
Properties
Molecular Formula |
C11H12BrFO3 |
---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
NEZBCWNCADDDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)Br)F)O |
Origin of Product |
United States |
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